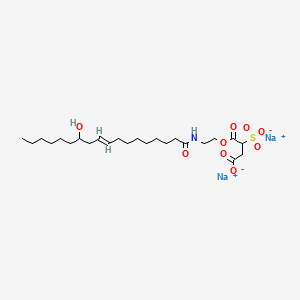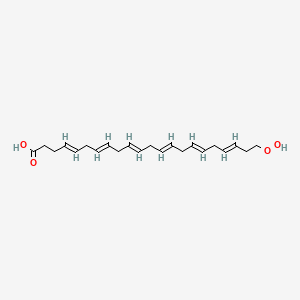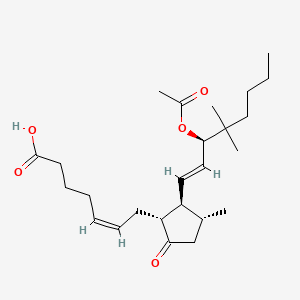
Eupahyssopin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupahyssopin is a fatty acid ester.
Aplicaciones Científicas De Investigación
Antitumor Activities
Eupahyssopin, identified as a germacranolide, demonstrates significant antitumor properties. It inhibits DNA, RNA, protein, and cholesterol synthesis in Ehrlich ascites tumor cells in mice. Its mechanism involves binding to nucleotide bases of DNA and inhibiting polymerase activities and enzyme functions in glycolytic and Krebs cycles. This impacts the tumor cell's basal respiration and oxidative phosphorylation processes, highlighting its potential as an antitumor agent (Hall, Lee, & Eigebaly, 1978).
Cross-Linking/Mass Spectrometry in Proteomics
Cross-linking/mass spectrometry, a method in proteomics, has emerged as a significant tool in addressing biological and structural problems. The role of compounds like Eupahyssopin in this field, while not directly mentioned, is part of the broader study of proteomics and its applications in understanding complex biological systems (Rappsilber, 2012).
Detoxification and Resistance in Plants
Eupahyssopin's derivatives, such as eutypine, have been studied for their effects on plants. Research shows that grapevine cells can convert eutypine into eutypinol, a non-toxic form, suggesting a detoxification mechanism. This process involves a NADPH-dependent enzymatic reaction, which is vital for understanding plant resistance to fungal toxins and could have implications for agricultural practices (Colrat et al., 1999).
Implications in Disease Development
The effects of Eupahyssopin derivatives on plant cell plasma membranes have been studied, particularly in relation to disease development. For example, eutypine impacts the plasmalemma, causing membrane hyperpolarization and altering proton permeability in plant tissues. This suggests that Eupahyssopin derivatives could play a role in disease progression in plants (Amborabé et al., 2001).
Biochemical Characterization of Enzymatic Reactions
Studies have also focused on the biochemical characterization of enzymes that interact with Eupahyssopin derivatives. These enzymes, classified in the aldo-keto reductase superfamily, are involved in the detoxification of toxins like eutypine. Understanding these enzymatic processes is crucial for advancing knowledge in plant biochemistry and resistance mechanisms (Colrat et al., 1999).
Propiedades
Nombre del producto |
Eupahyssopin |
|---|---|
Fórmula molecular |
C20H26O7 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[(1S,2R,4S,7E,10R,11R)-4-(hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-7-20(10-22)17(27-20)16-15(13(3)19(24)26-16)14(9-11)25-18(23)12(2)6-8-21/h5-6,14-17,21-22H,3-4,7-10H2,1-2H3/b11-5+,12-6+/t14-,15-,16+,17-,20+/m1/s1 |
Clave InChI |
CWNJPEXNWXFLHM-RAMABSIPSA-N |
SMILES isomérico |
C/C/1=C\CC[C@@]2([C@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O3)CO |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O3)CO |
SMILES canónico |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O3)CO |
Sinónimos |
eupahyssopin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)

![(1R,4S,4'Z,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1240237.png)




![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)



